An In-depth Technical Guide to the Chemical Properties and Applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core functionalities of this chiral auxiliary and its role in modern asymmetric synthesis.
Core Chemical Properties
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a member of the Evans chiral auxiliaries class, which are instrumental in stereocontrolled synthesis. While specific experimental data for the heptanoyl derivative is not extensively published, its properties can be reliably inferred from the well-characterized parent compound, (S)-4-Benzyl-2-oxazolidinone, and its other N-acyl analogues.
Physical Properties
The physical characteristics of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one are summarized below, with some values predicted based on trends observed in homologous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₃ | Calculated |
| Molecular Weight | 289.37 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | Inferred |
For comparison, the properties of the parent auxiliary and its shorter-chain acyl derivatives are provided in the following table.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (S)-4-Benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | 86-88[1] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | C₁₃H₁₅NO₃ | 233.26 | 44-46[2] |
| (S)-4-Benzyl-3-butyryloxazolidin-2-one | C₁₄H₁₇NO₃ | 247.29 | Not available[3] |
Spectroscopic Data
Expected ¹H NMR (CDCl₃):
-
~7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~4.60-4.80 ppm (m, 1H): Methine proton of the oxazolidinone ring (CH-CH₂Ph).
-
~4.10-4.30 ppm (m, 2H): Methylene protons of the oxazolidinone ring (O-CH₂).
-
~2.80-3.40 ppm (m, 2H): Methylene protons of the benzyl group (CH₂Ph).
-
~2.80-3.00 ppm (t, 2H): Methylene protons alpha to the carbonyl of the heptanoyl group.
-
~1.60-1.80 ppm (p, 2H): Methylene protons beta to the carbonyl.
-
~1.20-1.40 ppm (m, 6H): Remaining methylene protons of the heptanoyl chain.
-
~0.80-1.00 ppm (t, 3H): Terminal methyl protons of the heptanoyl group.
Expected ¹³C NMR (CDCl₃):
-
~173-175 ppm: Carbonyl carbon of the heptanoyl group.
-
~153-155 ppm: Carbonyl carbon of the oxazolidinone ring.
-
~135-137 ppm: Quaternary aromatic carbon.
-
~127-130 ppm: Aromatic carbons.
-
~65-67 ppm: Methylene carbon of the oxazolidinone ring (O-CH₂).
-
~55-57 ppm: Methine carbon of the oxazolidinone ring (CH-N).
-
~37-39 ppm: Methylene carbon of the benzyl group.
-
~35-45 ppm: Methylene carbons of the heptanoyl chain.
-
~13-15 ppm: Terminal methyl carbon of the heptanoyl chain.
Expected IR (KBr):
-
~1780-1790 cm⁻¹: C=O stretch of the oxazolidinone ring.
-
~1690-1710 cm⁻¹: C=O stretch of the N-heptanoyl group.
-
~1350-1390 cm⁻¹: N-C=O stretch.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretch.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one and its application in a representative asymmetric alkylation reaction, followed by the cleavage of the chiral auxiliary.
Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
This protocol describes the N-acylation of (S)-4-Benzyl-2-oxazolidinone. A common method involves deprotonation of the oxazolidinone followed by reaction with an acylating agent.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Heptanoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
A solution of (S)-4-Benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.
-
Heptanoyl chloride (1.1 eq.) is then added dropwise, and the reaction is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure (S)-4-Benzyl-3-heptanoyloxazolidin-2-one.
Asymmetric Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from (S)-4-Benzyl-3-heptanoyloxazolidin-2-one.
Materials:
-
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one
-
Strong base (e.g., LDA, NaHMDS, or LiHMDS)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
To a solution of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of a strong base (1.1 eq.) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
The alkylating agent (1.2 eq.) is added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature.
-
The mixture is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by flash chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.[4][5]
Materials:
-
N-acylated oxazolidinone product from the alkylation step
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Diethyl ether
Procedure:
-
The N-acylated oxazolidinone (1.0 eq.) is dissolved in a mixture of THF and water (typically 3:1 or 4:1) and cooled to 0 °C.
-
Aqueous hydrogen peroxide (4.0 eq.) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an excess of saturated aqueous sodium sulfite solution and stirred for 20 minutes.
-
The THF is removed under reduced pressure, and the aqueous residue is acidified with HCl.
-
The resulting chiral carboxylic acid is extracted with diethyl ether. The organic layers are combined, dried, and concentrated to yield the product. The chiral auxiliary can often be recovered from the aqueous layer.
Key Applications in Asymmetric Synthesis
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one, as an Evans auxiliary, is primarily used to control the stereochemical outcome of various carbon-carbon bond-forming reactions. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[6]
Common applications include:
-
Asymmetric Aldol Reactions: The enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with a high degree of stereocontrol.
-
Asymmetric Alkylation: As detailed in the protocol above, these auxiliaries enable the enantioselective introduction of alkyl groups alpha to a carbonyl group.[6]
-
Asymmetric Michael Additions: The enolates can participate in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: N-enoyl oxazolidinones can act as chiral dienophiles.
Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate the workflow and underlying principles of using (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in asymmetric synthesis.
References
- 1. (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 [sigmaaldrich.com]
- 2. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]
- 3. (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
